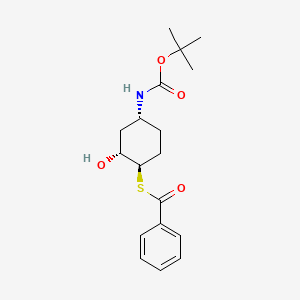
S-((1R,2R,4R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxycyclohexyl)benzothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester is a complex organic compound with the molecular formula C18H25NO4S. It is known for its unique structural features, which include a thiobenzoic acid moiety and a cyclohexyl ester group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-((1R,2R,4R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxycyclohexyl)benzothioate typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ester precursor, which is then reacted with thiobenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfoxide or sulfone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism by which S-((1R,2R,4R)-4-((tert-Butoxycarbonyl)amino)-2-hydroxycyclohexyl)benzothioate exerts its effects involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity. Additionally, the ester group can undergo hydrolysis to release active metabolites that interact with biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiobenzoic acid esters: These compounds share the thiobenzoic acid moiety but differ in the ester group.
Cyclohexyl esters: These compounds have a similar cyclohexyl ester structure but lack the thiobenzoic acid component.
Uniqueness
Thiobenzoic acid S-((1R,2R,4R)-4-tert-butoxycarbonylamino-2-hydroxy-cyclohexyl)ester is unique due to its combination of a thiobenzoic acid moiety and a cyclohexyl ester group. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of complex molecules .
Eigenschaften
Molekularformel |
C18H25NO4S |
|---|---|
Molekulargewicht |
351.5 g/mol |
IUPAC-Name |
S-[(1R,2R,4R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl] benzenecarbothioate |
InChI |
InChI=1S/C18H25NO4S/c1-18(2,3)23-17(22)19-13-9-10-15(14(20)11-13)24-16(21)12-7-5-4-6-8-12/h4-8,13-15,20H,9-11H2,1-3H3,(H,19,22)/t13-,14-,15-/m1/s1 |
InChI-Schlüssel |
LHDLTHNHAQHWQB-RBSFLKMASA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@H]([C@@H](C1)O)SC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC(C(C1)O)SC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


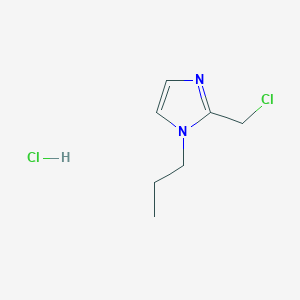

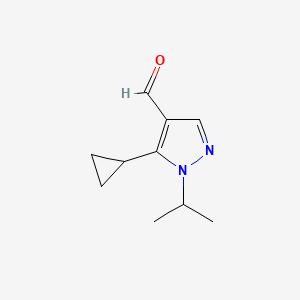
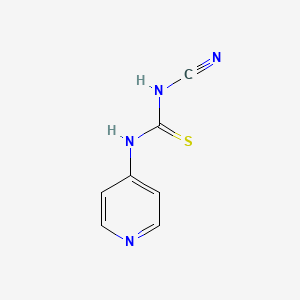
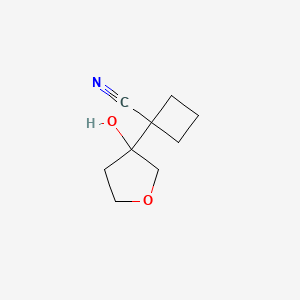
![1-(4-Hydroxy-1,1-dioxido-2H-naphtho[2,1-e][1,2]thiazin-3-yl)ethanone](/img/structure/B8650308.png)
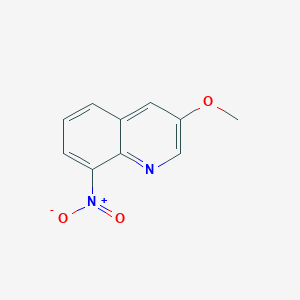
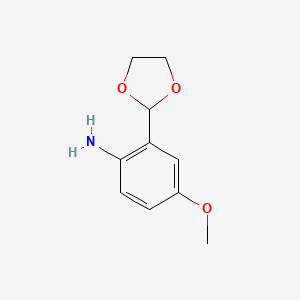
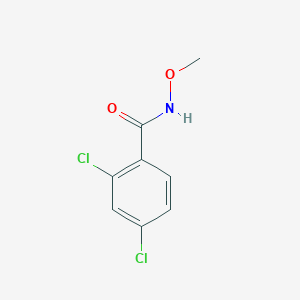
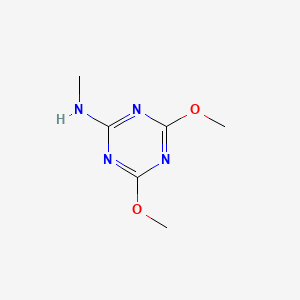
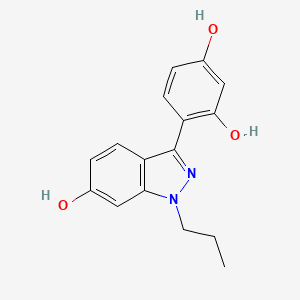
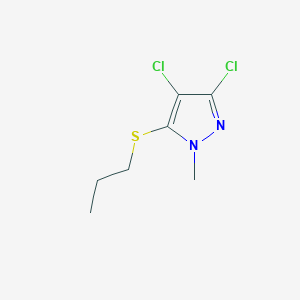
![Benzyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8650355.png)
![N-[6-(1H-Indol-4-yl)-1H-indazol-4-yl]-4-methyl-2-morpholinecarboxamide](/img/structure/B8650356.png)
